3-fluoro-N,5-dimethylaniline
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Overview
Description
3-fluoro-N,5-dimethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,5-dimethylaniline typically involves a multi-step reaction process. One common method includes the nitration of a precursor compound followed by reduction. For example, the synthesis can start with the nitration of 3,5-dimethylaniline using nitric acid (HNO₃), followed by reduction with iron (Fe) and ammonium chloride (NH₄Cl) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as iron (Fe) and ammonium chloride (NH₄Cl) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., aluminum chloride) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-fluoro-N,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-fluoro-N,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N,N-dimethylaniline
- 3,5-dimethylaniline
- 4-fluoro-3,5-dimethylaniline
Comparison
Compared to similar compounds, 3-fluoro-N,5-dimethylaniline is unique due to the specific positioning of the fluorine and methyl groups on the aniline ring. This unique structure can result in different chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10FN |
---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
3-fluoro-N,5-dimethylaniline |
InChI |
InChI=1S/C8H10FN/c1-6-3-7(9)5-8(4-6)10-2/h3-5,10H,1-2H3 |
InChI Key |
VQRVLBJOLAKRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC |
Origin of Product |
United States |
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